Methyl 2-methoxy-4-(thiophen-3-ylmethylsulfamoyl)benzoate
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Overview
Description
Methyl 2-methoxy-4-(thiophen-3-ylmethylsulfamoyl)benzoate is a complex organic compound that features a benzoate ester functional group, a methoxy group, and a thiophen-3-ylmethylsulfamoyl group
Preparation Methods
The synthesis of Methyl 2-methoxy-4-(thiophen-3-ylmethylsulfamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzoate ester: This can be achieved by esterification of the corresponding benzoic acid with methanol in the presence of an acid catalyst.
Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the benzene ring using a methylating agent such as dimethyl sulfate or methyl iodide.
Attachment of the thiophen-3-ylmethylsulfamoyl group: This is typically done through a nucleophilic substitution reaction where the thiophen-3-ylmethylsulfamoyl chloride reacts with the methoxybenzoate under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2-methoxy-4-(thiophen-3-ylmethylsulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which may reduce the ester group to an alcohol.
Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 2-methoxy-4-(thiophen-3-ylmethylsulfamoyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Methyl 2-methoxy-4-(thiophen-3-ylmethylsulfamoyl)benzoate involves its interaction with specific molecular targets. The thiophene ring and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Methyl 2-methoxy-4-(thiophen-3-ylmethylsulfamoyl)benzoate can be compared with other similar compounds, such as:
Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate: This compound has a thiazole ring instead of a thiophene ring, which may result in different biological activities and chemical properties.
Methyl 4-(N-(2-methoxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate: This compound has a different substitution pattern on the benzoate ring, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-methoxy-4-(thiophen-3-ylmethylsulfamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S2/c1-19-13-7-11(3-4-12(13)14(16)20-2)22(17,18)15-8-10-5-6-21-9-10/h3-7,9,15H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLPTRSWRMBYHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CSC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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